molecular formula C10H17NS B12933625 N-(Dicyclopropylmethyl)thietan-3-amine

N-(Dicyclopropylmethyl)thietan-3-amine

Cat. No.: B12933625
M. Wt: 183.32 g/mol
InChI Key: ARAWCHFUDQWCHG-UHFFFAOYSA-N
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Description

N-(Dicyclopropylmethyl)thietan-3-amine is an organic compound characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Dicyclopropylmethyl)thietan-3-amine typically involves the reaction of thietan-3-amine with dicyclopropylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Dicyclopropylmethyl)thietan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine or thietane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Substituted thietan-3-amine derivatives.

Scientific Research Applications

N-(Dicyclopropylmethyl)thietan-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of sulfur-containing heterocycles and other complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-(Dicyclopropylmethyl)thietan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thietan-3-amine: A structurally similar compound with a thietane ring but lacking the dicyclopropylmethyl group.

    Thietan-3-ol: Contains a hydroxyl group instead of an amine group.

    Thietan-3-one: Contains a carbonyl group instead of an amine group.

Uniqueness

N-(Dicyclopropylmethyl)thietan-3-amine is unique due to the presence of the dicyclopropylmethyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C10H17NS

Molecular Weight

183.32 g/mol

IUPAC Name

N-(dicyclopropylmethyl)thietan-3-amine

InChI

InChI=1S/C10H17NS/c1-2-7(1)10(8-3-4-8)11-9-5-12-6-9/h7-11H,1-6H2

InChI Key

ARAWCHFUDQWCHG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2CC2)NC3CSC3

Origin of Product

United States

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